5-Formyl-2'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Formyl-2'-deoxyuridine and its derivatives has been achieved through different approaches. One method involves the condensation of the bis(trimethylsilyl) derivative of 5-formyluracil dimethyl acetal with protected chloro sugar, followed by saponification of the protective groups to yield fdUrd and its dithiolane derivative (Kampf et al., 1976). Another synthesis route starts from thymidine, involving specific steps to ensure the formation of fdUrd without side reactions or degradation (Langen et al., 1976).
Molecular Structure Analysis
The molecular structure of 5-Formyl-2'-deoxyuridine has been determined through various analytical techniques, including X-ray diffraction for related compounds like 5-iodo-2'-deoxyuridine, which revealed interesting features that may contribute to its biological activity (Camerman & Trotter, 1964).
Chemical Reactions and Properties
FdUrd undergoes specific chemical reactions, such as the formation of Schiff bases when treated with primary alkyl amines, leading to the opening of the uracil ring under certain conditions (Sochacka & Smuga, 2007). It also reacts with cysteine and its analogs to form thiazolidine derivatives, indicating a potential for post-modification in biological systems (Terato et al., 1998).
Physical Properties Analysis
The physical properties of fdUrd, including its melting point, solubility, and spectral data, have been explored to understand its behavior in different environments. These properties are crucial for designing experiments and formulating fdUrd for biological studies.
Chemical Properties Analysis
FdUrd exhibits unique chemical properties, such as the ability to inhibit thymidylate synthetase and to interact with DNA polymerases. Its formyl group plays a critical role in these interactions, affecting the enzyme's activity and influencing DNA synthesis. The compound's reactivity with amines and thiol compounds further illustrates its chemical versatility and potential for creating novel derivatives with specific biological activities (Santi & Sakai, 1971).
Scientific Research Applications
Antiviral Properties : 5-Formyl-2'-deoxyuridine serves as a starting point for generating novel 5-substituted pyrimidine nucleosides with significant antiviral activity against orthopoxviruses like vaccinia virus and cowpox virus (Fan et al., 2006).
Thymidylate Synthetase Inhibition : This compound effectively inhibits herpes simplex virus and vaccinia virus, and its derivatives (like oxime and dithiolane derivatives) have been studied for their effects on thymidylate synthetase, an enzyme critical for DNA synthesis (Park et al., 1980).
Mutagenicity and DNA Replication : 5-Formyluracil, a derivative of 5-Formyl-2'-deoxyuridine, is known to be mutagenic, possibly due to its increased ionization which enhances mispairing with guanine during DNA replication (Privat & Sowers, 1996).
Impact on DNA Structure : Synthesis of oligonucleotides containing 5-Formyl-2'-deoxyuridine and its impact on DNA structures has been investigated. It is found that 5-Formyl-2'-deoxyuridine, unlike other thymidine derivatives, can alter DNA structures (Kawasaki et al., 2017).
Novel Detection Methods : New methods for the selective detection of 5-Formyl-2'-deoxyuridine in DNA have been developed, which are essential for studying its role in mutation and DNA damage (Hirose, Sato, & Matsuda, 2008; 2009).
Chemical Reactivity and Modification : Studies have explored the reactivities of 5-Formyl-2'-deoxyuridine and its derivatives with amino acids, amines, and thiol compounds, providing insights into potential postmodification in cells (Terato et al., 1998).
Synthesis of Derivatives : Research has been conducted on synthesizing various derivatives of 5-Formyl-2'-deoxyuridine, which have potential as thymidylate synthetase inhibitors, a target for cancer therapy (Kampf et al., 1976).
Future Directions
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2-3,6-8,14-15H,1,4H2,(H,11,16,17)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORBLZUGBSUNB-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-2'-deoxyuridine | |
CAS RN |
4494-26-2 | |
Record name | 5-Formyl-2′-deoxyuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4494-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Formyl-2'-deoxyuridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004494262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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